DEFB30 -

DEFB30

Catalog Number: EVT-246172
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of DEFB30 can be achieved through various recombinant DNA techniques. Common methods include:

  • Gene Cloning: The DEFB30 gene is cloned into expression vectors, allowing for the production of the peptide in host cells such as Escherichia coli or yeast.
  • Peptide Synthesis: Solid-phase peptide synthesis may also be employed to produce DEFB30 directly, facilitating the incorporation of specific modifications if needed.

Recent advancements in synthetic biology, such as Iterative Saturation Mutagenesis and One-pot Simple methodology for CAssette Randomization and Recombination, can enhance the efficiency of producing variants of DEFB30 for research purposes .

Molecular Structure Analysis

Structure and Data
DEFB30 has a characteristic structure typical of beta-defensins, featuring a conserved cysteine framework that forms disulfide bonds. This structure is crucial for its stability and biological activity. The molecular formula of DEFB30 is C_48H_66N_12O_12S_2, with a molecular weight of approximately 1,097.25 g/mol. The peptide typically consists of 30 amino acids, which contribute to its amphipathic nature, allowing it to interact effectively with microbial membranes .

Chemical Reactions Analysis

Reactions and Technical Details
DEFB30 exhibits several chemical interactions relevant to its function:

  • Antimicrobial Activity: It interacts with bacterial membranes, leading to membrane disruption and cell lysis. This reaction is facilitated by its positive charge and hydrophobic regions.
  • Binding Interactions: DEFB30 can bind to specific receptors on immune cells, triggering signaling pathways that enhance innate immune responses.

The peptide's stability under physiological conditions is critical for its effectiveness in these reactions .

Mechanism of Action

Process and Data
The mechanism of action of DEFB30 involves several steps:

  1. Membrane Interaction: Upon encountering pathogens, DEFB30 binds to the microbial membrane due to its cationic nature.
  2. Membrane Disruption: This binding leads to pore formation within the membrane, causing leakage of cellular contents.
  3. Immune Modulation: DEFB30 also plays a role in modulating immune responses by interacting with immune cells and enhancing their activity against infections.

Research indicates that DEFB30's expression can be influenced by various factors, including nutritional status and environmental stressors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form when synthesized.
  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.

Chemical Properties

Data from studies indicate that modifications in its structure can enhance or diminish its antimicrobial efficacy .

Applications

Scientific Uses
DEFB30 has several applications in scientific research:

  • Antimicrobial Research: Its properties are studied for potential therapeutic applications against antibiotic-resistant bacteria.
  • Immunology Studies: Understanding its role in immune modulation aids in developing treatments for immune-related disorders.
  • Reproductive Biology: Research into its function within the male reproductive system provides insights into fertility mechanisms.
Biological Functions and Immunological Roles of DEFB30

DEFB30, a cationic beta-defensin peptide, serves as a critical component of the innate immune system with multifaceted roles in host defense and homeostasis. This small, cysteine-rich antimicrobial peptide exhibits salt-insensitive activity and demonstrates evolutionary conservation across mammalian species, particularly in its structural motifs that facilitate interactions with microbial membranes and host immune receptors [1] [6]. Its expression pattern reveals tissue-specific regulation, with predominant localization in epithelial barriers and the male reproductive tract, where it contributes to both antimicrobial surveillance and physiological functions [1] [3]. The peptide's β-sheet structure, stabilized by three disulfide bonds, enables remarkable stability in the harsh environments of mucosal surfaces, allowing sustained biological activity despite proteolytic challenges [6]. This section explores DEFB30's diverse biological activities through four distinct functional dimensions.

Antimicrobial Mechanisms Against Gram-Negative Pathogens

DEFB30 exhibits potent bactericidal activity against clinically significant Gram-negative pathogens through multifaceted mechanisms that circumvent common resistance pathways:

  • Membrane Disruption and Electrostatic Targeting: DEFB30's cationic nature (+7 to +9 net charge) facilitates strong electrostatic attraction to anionic phospholipid head groups (e.g., lipopolysaccharides) in Gram-negative bacterial membranes. Upon binding, the peptide's amphipathic structure inserts into the membrane, forming pores that dissipate electrochemical gradients and cause cytoplasmic leakage. This mechanism remains effective against multidrug-resistant strains due to the essential nature of membrane integrity [3] [9].

  • Overcoming Resistance Mechanisms: Unlike conventional antibiotics, DEFB30 maintains efficacy against pathogens expressing metallo-β-lactamases (e.g., IMP, VIM, NDM) and extended-spectrum β-lactamases (e.g., OXA-23, OXA-48) that typically degrade beta-lactam antibiotics [4]. Its membrane-targeting action bypasses enzymatic inactivation mechanisms prevalent in clinical isolates of Pseudomonas aeruginosa and Acinetobacter baumannii complex. Additionally, DEFB30 demonstrates porin-independent penetration, remaining effective against strains with OmpK35/36 porin deletions in Klebsiella pneumoniae and OprD mutations in P. aeruginosa that limit intracellular antibiotic accumulation [4] [9].

  • Time-Dependent Killing Efficacy: Quantitative colony-forming unit (CFU) assays reveal DEFB30 achieves >3-log reduction in Escherichia coli viability within 2 hours at 10μM concentration. This rapid bactericidal action follows dose-dependent kinetics, with minimum inhibitory concentrations (MICs) ranging from 2-8μg/mL against ESKAPE pathogens, as quantified in standardized broth microdilution assays [1] [4].

Table 1: DEFB30 Antimicrobial Spectrum Against Gram-Negative Pathogens

Bacterial SpeciesMIC Range (μg/mL)Time-Kill (99.9% Reduction)Primary Resistance Mechanism Overcome
Escherichia coli2-42 hours (10μM)Porin mutations, AmpC β-lactamases
Pseudomonas aeruginosa4-84 hours (20μM)Efflux pump upregulation, OprD deletion
Acinetobacter baumannii complex4-166 hours (20μM)OXA-type carbapenemases, LPS modification
Klebsiella pneumoniae2-83 hours (15μM)Porin deletions, KPC carbapenemases
Enterobacter cloacae complex4-84 hours (20μM)AmpC derepression, efflux systems

Role in Innate Immune Response Modulation

Beyond direct microbicidal activity, DEFB30 orchestrates complex immunomodulatory functions that bridge innate and adaptive immunity:

  • Chemotactic Signaling: DEFB30 functions as a chemoattractant for immune cells through CCR6 receptor binding, recruiting immature dendritic cells (0.5-1nM optimal concentration), memory T cells, and neutrophils to infection sites. This chemotactic gradient establishes early immune surveillance networks in epithelial tissues [3] [6].

  • Cytokine Network Regulation: In primary macrophages, DEFB30 demonstrates context-dependent modulation of inflammatory mediators. It suppresses lipopolysaccharide (LPS)-induced TNF-α and IL-6 production by 60-75% at physiological concentrations (1-5μg/mL), while simultaneously enhancing IL-10 secretion in mucosal tissues. This immunobalancing effect limits inflammatory collateral damage during infection resolution [6] [8].

  • Cellular Crosstalk Mechanisms: Transcriptomic analyses reveal DEFB30 downregulates NF-κB translocation in macrophages by inhibiting IκBα phosphorylation. Concurrently, it enhances TLR4 endocytosis and degradation, terminating MyD88-dependent signaling cascades. These dual mechanisms prevent cytokine storms while maintaining antimicrobial surveillance in tissues exposed to high microbial loads [6] [8].

Table 2: Immunomodulatory Effects of DEFB30 in Innate Immune Cells

Immune Cell TypeDEFB30 ConcentrationPrimary EffectsSignaling Pathways Modulated
Macrophages1-5 μg/mL↓ TNF-α (65%), ↓ IL-6 (70%), ↑ IL-10 (40%)TLR4 endocytosis, NF-κB suppression
Dendritic cells0.5-2 μg/mLCCR6-mediated migration, ↑ CD86 expressionMAPK phosphorylation, antigen presentation
Neutrophils5-10 μg/mLEnhanced phagocytosis, NETosis inductionPI3K/Akt activation, ROS production
Epithelial cells0.1-1 μg/mLAutocrine IL-1β production, barrier enhancementNLRP3 inflammasome assembly

Interactions with Microbial Membranes and Biofilm Disruption

DEFB30 employs structural adaptations to compromise complex microbial defenses:

  • Selective Membrane Permeabilization: Biophysical studies demonstrate DEFB30 achieves 10-fold greater binding affinity for bacterial versus mammalian membranes through preferential interaction with phosphatidylglycerol (KD = 0.2μM) over cholesterol-rich eukaryotic membranes. This selectivity stems from its clustered cationic residues (Arg/Lys-rich domain) that recognize anionic phospholipids, inducing curvature stress and 3-5nm pore formation in artificial membranes [3] [9].

  • Biofilm Penetration and Dispersal: At sub-MIC concentrations (0.5-2μg/mL), DEFB30 inhibits biofilm formation in P. aeruginosa and K. pneumoniae by downregulating quorum sensing genes (lasI, rhlI) and extracellular polymeric substance (EPS) production. Confocal microscopy reveals 60% reduction in biofilm biomass through disruption of exopolysaccharide matrix integrity and chelation of cation-dependent EPS cross-bridges [3] [4].

  • Synergistic Actions: DEFB30 sensitizes biofilms to conventional antibiotics by enhancing membrane permeability. When combined with cefiderocol, DEFB30 (4μg/mL) reduces the MIC of the antibiotic 8-fold against A. baumannii biofilms through facilitated diffusion across the matrix barrier. This synergy arises from DEFB30's ability to displace magnesium ions stabilizing LPS, thereby increasing outer membrane fluidity [4] [9].

Dual Functionality in Immunity and Reproductive Tract Homeostasis

DEFB30 exhibits specialized functions in the male reproductive system that integrate immune protection with physiological regulation:

  • Androgen-Dependent Expression: In the epididymis, DEFB30 transcription increases 25-fold during sexual maturation, directly correlating with rising testosterone levels (R²=0.92). Castration models demonstrate 90% reduction in DEFB30 mRNA, reversible upon testosterone supplementation. This regulation occurs through androgen response elements in the DEFB30 promoter region, positioning it as a key immunological marker of reproductive tract maturation [1].

  • Sperm Function Modulation: DEFB30 binds sperm surface glycosaminoglycans during epididymal transit, facilitating cholesterol efflux that promotes membrane fluidity essential for capacitation. Biochemical studies identify a heparin-binding motif in DEFB30's C-terminal domain that mediates this interaction without compromising sperm viability [1] [3].

  • Regionalized Protection: DEFB30 exhibits segment-specific expression gradients within the epididymis, with highest concentrations in the cauda region (32±4μg/g tissue). This strategic distribution provides continuous antimicrobial protection along the sperm maturation pathway, particularly against ascending uropathogens including multidrug-resistant E. coli and K. pneumoniae. Such compartmentalization balances the immune-privileged status required for gamete protection with robust host defense [1] [3].

Properties

Product Name

DEFB30

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.